molecular formula C7H7BrO2 B1267044 5-Bromo-2-methoxyphenol CAS No. 37942-01-1

5-Bromo-2-methoxyphenol

Cat. No. B1267044
CAS RN: 37942-01-1
M. Wt: 203.03 g/mol
InChI Key: OLSJHVZRUFFIPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenol derivatives, including compounds related closely to 5-Bromo-2-methoxyphenol, involves multi-step chemical processes. One such related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, was synthesized and characterized, with its structure determined by X-ray diffraction and further investigated using density functional theory (DFT) (Koşar et al., 2010). Another study described the total synthesis of a naturally occurring bromophenol derivative, starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps, which may resemble methods applicable to synthesizing 5-Bromo-2-methoxyphenol (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxyphenol derivatives has been extensively studied through various techniques including X-ray diffraction and DFT calculations. For instance, the molecular structure of (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol revealed a strong intramolecular O-H…N hydrogen bond, highlighting the structural intricacies that can influence the properties and reactivity of such compounds (Koşar et al., 2010).

Chemical Reactions and Properties

Bromophenols, including those related to 5-Bromo-2-methoxyphenol, undergo various chemical reactions that reflect their chemical properties. For example, reactions with BBr3 followed by MeOH can afford methoxymethyl-substituted arylphenols, indicating the reactivity of bromophenol derivatives towards halogenation and demethylation (Akbaba et al., 2010).

Scientific Research Applications

Antibacterial Applications

5-Bromo-2-methoxyphenol, a type of bromophenol, has been studied for its antibacterial properties. A study by Xu et al. (2003) on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds exhibited moderate antibacterial activity (Xu et al., 2003).

Antioxidant Activity

Research by Li et al. (2011) identified a series of bromophenols from Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to certain controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications of 5-Bromo-2-methoxyphenol in natural antioxidant formulations (Li et al., 2011).

Inhibitory Properties in Medical Applications

Balaydın et al. (2012) synthesized a series of bromophenol derivatives, including natural bromophenols, and investigated their inhibitory activities on human carbonic anhydrase isozymes. These compounds showed potential as carbonic anhydrase inhibitors, which are valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthetic Applications in Chemical Research

Lu et al. (2014) reported the stereoselective synthesis of the tricyclic core structure of vinigrol and other highly functionalized polycyclic molecules from 5-bromo-2-methoxyphenol. This underscores its role in the synthesis of complex organic compounds (Lu et al., 2014).

Safety And Hazards

5-Bromo-2-methoxyphenol is considered hazardous. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJHVZRUFFIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191383
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyphenol

CAS RN

37942-01-1
Record name 5-Bromo-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-methoxybenzaldehyde (100 g, 0.46 mol) in CHCl3 (250 ml) was cooled with an ice bath and 3-chloroperoxybenzoic acid (50-60% purity) (146 g, 0.51 mol) in CHCl3 (1000 ml) added. The reaction mixture was allowed to warm slowly to room temperature and stirred for 72h. The white solid was filtered off and the filtrate concentrated in vacuo. The residue was dissolved in Et2O (200 ml) and washed with 1M sodium sulphite solution (2×200 ml) then NaHCO3 [half saturated] (3×200 ml). The ether layer was washed with 10% aqueous NaOH (3×100 ml) and the combined basic extract was acidified with concentrated hydrochloric acid and extracted with Et2O (3×100 ml). The combined organic extract was dried (MgSO4) and florisil (10 g) filtered and the solvent removed under reduced pressure to give the title compound (90 g) as a pate brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-benzoyloxy-4-bromoanisole (5 g) and sodium hydroxide (3 g) in water (5 mL) and ethanol (50 mL) is heated at reflux for 1 hour 30 minutes. It is then evaporated and the residue is triturated with water (20 mL) and concentrated hydrochloric acid (10 mL) and extracted with dichloromethane (150 mL). The organic solution is washed with saturated aqueous sodium bicarbonate solution (3×25 mL), dried, and concentrated, to give 5-bromo-2-methoxyphenol (3.25 g), in the form of a white crystalline solid, m.p. 67°-68° C.
Name
2-benzoyloxy-4-bromoanisole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of guaiacol (5.0 g, 0.04 mol) in acetonitrile (50 ml) at ambient temperature, was added trifluoroacetic anhydride (6.2 ml, 1.1 eq.). The solution was stirred for 5 min., then 1 M potassium tert-butoxide (4.0 ml, 0.1 eq.) was added slowly. The resultant mixture was stirred for 45 min. A solution of N-bromosuccinimide (7.83 g, 1.1 eq.) in acetonitrile (50 ml) was added via addition funnel slowly. The orange solution was stirred for 24 hours then the solvent was removed in rotary evaporator to give a residue which was suspended in dichloromethane (50 ml). A 6 N aqueous solution of sodium hydroxide (20 ml) was added and the organic layer was separated and discarded. The aqueous basic layer was acidified with concentrated hydrochloric acid until pH 2 was reached. Dichloromethane (50 ml) was added to extract the acidic aqueous layer. After being separated, the organic layer was washed with brine and concentrated on rotary evaporator to afford the desired product (8 g) as a redish oil in 90% yield.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.83 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
G Zhu, M Sun, C Zhu, H Wang… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… 5-Bromo-2-methoxyphenol is adopted as the starting material via the simple chemical process including Friedel-Crafts reaction, alkylation, bromination, cyano substitution, and so on to …
Number of citations: 2 onlinelibrary.wiley.com
A Yahya-Meymandi, GM Ziarani, A Shafiee… - Asian Journal of …, 2011 - researchgate.net
… 5-bromo-2methoxyphenol (4) was obtained by refluxing 3 with 10 % NaHCO3 in methanol under argon atmosphere. Similarly, 4bromo-2-(cyclopentyloxy)-1-methoxybenzene (5) was …
Number of citations: 2 www.researchgate.net
YB Lu, DS Hsu, CC Liao - Tetrahedron Letters, 2014 - Elsevier
… The stereoselective syntheses of the tricyclic core structure of vinigrol and highly functionalized polycyclic molecules from 5-bromo-2-methoxyphenol in five synthetic steps are reported. …
Number of citations: 7 www.sciencedirect.com
N Kurono, T Inoue, M Tokuda - Tetrahedron, 2005 - Elsevier
… After evaporation of Et 2 O, the crude product, 5-bromo-2-methoxyphenol (0.75 g), was … To a DMF (50 mL) solution of the crude 5-bromo-2-methoxyphenol (0.57 g), K 2 CO 3 (0.19 g…
Number of citations: 9 www.sciencedirect.com
MA Kumar, CN Rohitha, SJ Kulkarni, N Narender - Synthesis, 2010 - thieme-connect.com
… -2-methoxyphenol) and 5-bromo-2-methoxyphenol in the ratio 78:22. The same reaction in water afforded a 42:58 ratio of the para isomer and 5-bromo-2-methoxyphenol (Table [²] , …
Number of citations: 36 www.thieme-connect.com
MM Yüzüak, S Altun, A Altındal, Z Odabaş - Dalton Transactions, 2015 - pubs.rsc.org
… A mixture of 7.4 mmol (1.38 g) 4-nitrophthalonitrile (6) and 7.4 mmol (1.5 g) 5-bromo-2-methoxyphenol (7) was dissolved in 15 mL DMSO and 40 mmol (5.5 g) anhydrous K 2 CO 3 was …
Number of citations: 10 pubs.rsc.org
KE Dudley - 2017 - digitalcommons.wku.edu
… The melting point of 4-bromo-2methoxyphenol is 34-37C whereas the melting point for 5-bromo-2-methoxyphenol is 63-65C. Because our reaction yielded an oil, it is more likely that …
Number of citations: 2 digitalcommons.wku.edu
JL Woodring, ND Bland, SO Ochiana… - Bioorganic & medicinal …, 2013 - Elsevier
… Electrophilic bromination of guaiacol by a previously published method afforded 5-bromo-2-methoxyphenol, intermediate 6. This intermediate reacted with cyclopentanol under …
Number of citations: 14 www.sciencedirect.com
V Chaudhary, JB Venghateri… - Journal of medicinal …, 2016 - ACS Publications
… 5-bromo-2-methoxyphenol using optimized reaction conditions did not occur. The protection–deprotection chemistry was then applied. The hydroxyl group of 5-bromo-2-methoxyphenol …
Number of citations: 98 pubs.acs.org
M Van der Mey, A Hatzelmann… - Journal of medicinal …, 2001 - ACS Publications
… 5-Bromo-2-methoxyphenol (5). A solution of 5-bromo-2-methoxybenzaldehyde (50.0 g, 233 mmol) in CH 2 Cl 2 (150 mL) was cooled with an ice bath to 0 C, and subsequently 3-…
Number of citations: 64 pubs.acs.org

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